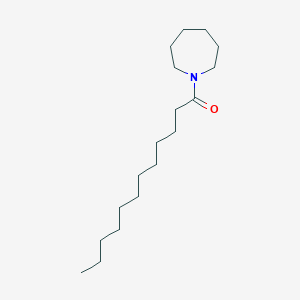

Hexahydro-1-lauroyl-1H-azepine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18494-60-5 |

|---|---|

Molecular Formula |

C18H35NO |

Molecular Weight |

281.5 g/mol |

IUPAC Name |

1-(azepan-1-yl)dodecan-1-one |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-12-15-18(20)19-16-13-10-11-14-17-19/h2-17H2,1H3 |

InChI Key |

MXDYUONTWJFUOK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)N1CCCCCC1 |

Canonical SMILES |

CCCCCCCCCCCC(=O)N1CCCCCC1 |

Other CAS No. |

18494-60-5 |

Synonyms |

hexahydro-1-lauroyl-1H-azepine hexamethylenelauramide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of Hexahydro-1-lauroyl-1H-azepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Hexahydro-1-lauroyl-1H-azepine, a saturated N-acylated azepane. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic characteristics based on the analysis of its constituent functional groups and data from structurally similar compounds. This guide is intended to serve as a reference for the identification and characterization of this compound.

Molecular Structure

This compound consists of a seven-membered hexahydro-1H-azepine ring (also known as azepane) N-acylated with a lauroyl group (a C12 saturated fatty acyl chain).

Chemical Formula: C₁₈H₃₅NO[1]

Molecular Weight: 281.48 g/mol [1]

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.4 - 3.2 | t | 4H | -N-CH₂ - (α to nitrogen) |

| ~ 2.3 - 2.1 | t | 2H | -CO-CH₂ - (α to carbonyl) |

| ~ 1.7 - 1.5 | m | 8H | -N-CH₂-CH₂ - and -CO-CH₂-CH₂ - |

| ~ 1.4 - 1.2 | m | 16H | -(CH₂ )₈- (lauroyl chain) |

| ~ 0.88 | t | 3H | -CH₃ (terminal methyl) |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 | C =O (amide carbonyl) |

| ~ 48 - 45 | -N-C H₂- (α to nitrogen) |

| ~ 36 | -CO-C H₂- (α to carbonyl) |

| ~ 32 - 22 | -(C H₂)n- (aliphatic chain) |

| ~ 14 | -C H₃ (terminal methyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2925, 2855 | Strong | C-H stretch (alkane) |

| ~ 1640 | Strong | C=O stretch (amide I band) |

| ~ 1465 | Medium | CH₂ bend (scissoring) |

Amides are characterized by a strong C=O stretching vibration, typically referred to as the amide I band, which is expected to appear around 1640 cm⁻¹.[2][3][4][5][6] The spectrum will also be dominated by strong C-H stretching absorptions from the numerous methylene groups in the molecule.[2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 281 | [M]⁺, Molecular ion |

| 282 | [M+1]⁺, Isotopic peak |

| 113 | [C₇H₁₃N]⁺, Azepane ring fragment |

| 183 | [C₁₂H₂₃O]⁺, Lauroyl cation |

| 98 | [C₆H₁₂N]⁺, α-cleavage of the azepane ring |

The mass spectrum is expected to show a molecular ion peak at m/z 281. A common fragmentation pathway for N-acyl compounds is the cleavage of the amide bond. Alpha-cleavage adjacent to the nitrogen in the azepane ring is also a likely fragmentation pathway.[7][8][9]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Synthesis of this compound

A plausible synthesis involves the N-acylation of hexahydro-1H-azepine with lauroyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

-

Hexahydro-1H-azepine (azepane)

-

Lauroyl chloride

-

Triethylamine or pyridine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve hexahydro-1H-azepine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add lauroyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 45-90 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., DCM). Cast a thin film of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly on the ATR crystal.

Data Acquisition:

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty sample holder before acquiring the sample spectrum.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

Sample Preparation:

-

EI: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

ESI: Prepare a dilute solution of the sample in a solvent mixture suitable for ESI, such as methanol/water or acetonitrile/water, often with a small amount of formic acid to promote protonation.

Data Acquisition:

-

EI: Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet). Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

ESI: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IR Spectrum: Amides [quimicaorganica.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

In Silico Modeling of Hexahydro-1-lauroyl-1H-azepine Skin Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydro-1-lauroyl-1H-azepine, commonly known as Azone or laurocapram, is a well-established cutaneous penetration enhancer utilized to augment the dermal and transdermal delivery of a wide array of therapeutic agents. Its efficacy stems from its ability to transiently and reversibly disrupt the highly organized lipid structure of the stratum corneum, the primary barrier to percutaneous absorption. Understanding the intricate molecular interactions between Azone and skin components is paramount for the rational design of effective and safe topical and transdermal drug delivery systems. In silico modeling, encompassing a range of computational techniques, offers a powerful and cost-effective avenue to elucidate these interactions at a molecular level. This technical guide provides an in-depth overview of the core in silico methodologies employed to model the interaction of Azone with the skin, supported by experimental data and detailed protocols.

Introduction to this compound (Azone)

Azone (1-dodecylazacycloheptan-2-one) is a lipophilic molecule characterized by a polar lactam head group and a long, flexible dodecyl tail. This amphipathic nature is central to its mechanism of action. It is known to increase the permeation of both hydrophilic and lipophilic drugs by fluidizing the intercellular lipids of the stratum corneum. While its efficacy is well-documented, a detailed understanding of its molecular-level interactions is crucial for optimizing its use and for the development of novel, even more effective penetration enhancers.

Mechanism of Action: Insights from In Silico and Experimental Data

The primary mechanism of action of Azone is the disruption of the highly ordered lipid lamellae of the stratum corneum. This outermost layer of the epidermis is composed of corneocytes embedded in a lipid matrix rich in ceramides, cholesterol, and free fatty acids. This lipid matrix forms a highly effective barrier against the permeation of exogenous substances.

Azone inserts itself into these lipid bilayers, with its flexible hydrocarbon tail intercalating between the lipid acyl chains and its polar head group localizing near the polar head groups of the native lipids. This insertion disrupts the tight packing of the lipid molecules, leading to an increase in the fluidity of the lipid matrix[1]. This fluidization creates more "free volume" within the bilayer, facilitating the diffusion of drug molecules through the stratum corneum. Some studies suggest that Azone may not distribute evenly and can form domains within the lipid bilayers.

Experimental evidence from techniques such as differential scanning calorimetry (DSC) supports this mechanism, showing that Azone lowers the phase transition temperature of stratum corneum lipids, indicative of increased fluidity[2].

Quantitative Data on Azone's Enhancement Effect

The penetration-enhancing effect of Azone has been quantified for a variety of drugs. The "enhancement ratio" (ER) is a common metric used to express this effect, representing the factor by which the flux or permeability of a drug is increased in the presence of the enhancer compared to the control (without the enhancer).

| Drug | Vehicle | Azone Concentration | Skin Model | Enhancement Ratio (Flux) | Reference |

| Hydrocortisone | Aqueous media | 0.01% | Human epidermis | Peak enhancement | [3] |

| Hydrocortisone | Aqueous media | 0.1% | Hairless mouse skin | Approached stripped skin | [3] |

| Antipyrine (ANP) | Neat | Pre-treatment | Excised porcine skin | 9.6 | [4] |

| C12 IL-Azone (analogue) | Neat | Pre-treatment | Excised porcine skin | 11.9 | [4] |

| Thymoquinone | 5% v/v | In formulation | Human cadaver skin | Adequate flux increase | [5] |

| Sodium Naproxen | Pluronic F-127 gel | Not specified | Human skin (in vivo) | Up to 2-fold (with Transcutol) | [5] |

| Naproxen | Saturated solution | Pre-treatment | Rabbit ear/Human skin | Up to 4-fold | [5] |

| Parameter | Method | Effect of Azone | Reference |

| Stratum Corneum Lipid Endotherms | Differential Scanning Calorimetry (DSC) | Decrease in area and shift to lower temperatures with increasing dose | [2] |

| Corneum Lipid Fluidity | Electron Spin Resonance (ESR) | Apparent rotational correlation time of 16-doxyl-stearic acid decreased by 1.6-2 times | [6] |

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for assessing the effect of Azone on the permeation of a model drug through an excised skin membrane.

4.1.1. Materials

-

Franz diffusion cells (with a known diffusion area and receptor volume)

-

Excised skin (e.g., human cadaver skin, porcine ear skin, or hairless mouse skin)[7][8]

-

Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, often with a co-solvent like ethanol to ensure sink conditions)[8]

-

Donor formulation (drug in a suitable vehicle, with and without Azone)

-

Magnetic stirrer and stir bars

-

Water bath or heating block to maintain 32°C[8]

-

Syringes and needles for sampling

-

Analytical instrument for drug quantification (e.g., HPLC)

4.1.2. Procedure

-

Skin Preparation: Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin into sections large enough to be mounted on the Franz diffusion cells[7].

-

Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment. Ensure a leak-proof seal.

-

Receptor Compartment: Fill the receptor compartment with pre-warmed (32°C) and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment[8].

-

Equilibration: Place the assembled cells in a water bath or on a heating block maintained at 32°C and allow the skin to equilibrate for a defined period (e.g., 30 minutes).

-

Dosing: Apply a known amount of the donor formulation (with and without Azone) to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions[8].

-

Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC).

4.1.3. Data Analysis

-

Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

-

Plot the cumulative amount permeated versus time.

-

Determine the steady-state flux (Jss, in μg/cm²/h) from the slope of the linear portion of the plot.

-

Calculate the permeability coefficient (Kp, in cm/h) using the equation: Kp = Jss / Cd (where Cd is the concentration of the drug in the donor compartment).

-

Calculate the Enhancement Ratio (ER) by dividing the flux or permeability coefficient of the drug with Azone by the corresponding value without Azone.

In Silico Modeling Protocols

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of the dynamic interactions between Azone and the components of the stratum corneum lipid bilayer.

5.1.1. Building the Stratum Corneum Model

-

Lipid Composition: A representative model of the stratum corneum lipid matrix is constructed, typically consisting of ceramides (e.g., CER NS), cholesterol, and free fatty acids (e.g., lignoceric acid) in a physiologically relevant molar ratio (e.g., 1:1:1 or 2:1:1)[9][10].

-

Bilayer Construction: The lipid molecules are arranged into a bilayer structure. This can be done using software packages like GROMACS, CHARMM, or NAMD, often with the aid of tools like CHARMM-GUI. The bilayer is then hydrated with a layer of water molecules on both sides to mimic the aqueous environment.

-

Azone Placement: Azone molecules are inserted into the simulation box, either randomly in the water phase to observe spontaneous partitioning or directly into the lipid bilayer to study its effects on a pre-formed membrane.

5.1.2. Simulation Parameters

-

Force Field: A suitable force field is chosen to describe the interatomic interactions. The CHARMM36 and GROMOS force fields are commonly used for lipid simulations[6][10].

-

Ensemble: Simulations are typically run in the NPT ensemble (constant number of particles, pressure, and temperature) to mimic physiological conditions.

-

Temperature and Pressure: The temperature is maintained at a physiological skin temperature (e.g., 310 K or 32°C) using a thermostat (e.g., Nosé-Hoover or Berendsen). The pressure is maintained at 1 atm using a barostat (e.g., Parrinello-Rahman).

-

Simulation Time: The simulation is run for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow the system to equilibrate and to sample the relevant molecular motions.

5.1.3. Analysis of Simulation Trajectories

-

Lipid Order Parameters: The deuterium order parameter (Scd) is calculated for the acyl chains of the lipids to quantify the degree of ordering. A decrease in Scd in the presence of Azone indicates increased lipid fluidity.

-

Area per Lipid: The average area occupied by each lipid molecule in the plane of the bilayer is calculated. An increase in the area per lipid suggests a disruption of the lipid packing.

-

Density Profiles: The distribution of different molecular components (lipids, water, Azone) along the axis perpendicular to the bilayer is calculated to understand the localization of Azone within the membrane.

-

Radial Distribution Functions: These are calculated to analyze the specific interactions and changes in local structure around the Azone molecules and the lipid headgroups and tails.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. In this context, QSAR can be used to predict the skin penetration-enhancing activity of Azone analogues and other potential enhancers.

5.2.1. Dataset Preparation

-

Compound Selection: A dataset of structurally diverse penetration enhancers with experimentally determined enhancement ratios for a specific drug is compiled[3][11].

-

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D properties[7][12].

5.2.2. Model Development

-

Variable Selection: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to select a subset of descriptors that are most correlated with the enhancement activity[13][14].

-

Model Building: A mathematical equation is generated that relates the selected descriptors to the enhancement ratio.

5.2.3. Model Validation

-

Internal Validation: The predictive ability of the model is assessed using techniques like leave-one-out cross-validation (q²).

-

External Validation: The model is used to predict the activity of a set of compounds that were not used in the model development (an external test set) to evaluate its real-world predictive power.

Visualization of Pathways and Workflows

Azone's Mechanism of Action

Caption: Azone's primary mechanism of action on the stratum corneum.

In Silico Modeling Workflow

Caption: General workflow for in silico modeling of skin penetration enhancers.

Signaling Pathways (Hypothesized Downstream Effects)

As direct evidence for Azone's interaction with specific signaling pathways is limited, this diagram illustrates a hypothesized cascade of events following the initial biophysical interaction.

Caption: Hypothesized downstream cellular effects of Azone on keratinocytes.

Conclusion

In silico modeling provides an indispensable toolkit for researchers and drug development professionals working to understand and harness the power of penetration enhancers like Azone. Molecular dynamics simulations offer a window into the atomistic details of Azone's interaction with the stratum corneum, while QSAR modeling enables the prediction of the enhancing activity of new chemical entities. When integrated with robust experimental data, these computational approaches can significantly accelerate the design and optimization of transdermal drug delivery systems. This guide has provided a foundational overview of the key methodologies, offering a starting point for the application of these powerful techniques in dermatological and pharmaceutical research. Further research to elucidate any direct interactions of Azone with cellular signaling pathways will provide a more complete picture of its biological effects.

References

- 1. Sample Gradient Color Schemes | Graphviz [graphviz.org]

- 2. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]

- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 4. color | Graphviz [graphviz.org]

- 5. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Dynamics Simulations of Stratum Corneum Lipid Mixtures: A Multiscale Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "QSAR modeling of chemical penetration enhancers using novel replacemen" by Hui Qiu [digitalcommons.njit.edu]

- 8. Enhanced Drug Skin Permeation by Azone-Mimicking Ionic Liquids: Effects of Fatty Acids Forming Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular dynamics simulations of stratum corneum lipid models: fatty acids and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Models of the Three-Component Bilayer of Stratum Corneum: A Molecular Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design of Skin Penetration Enhancers Using Replacement Methods for the Selection of the Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpda.org [ijpda.org]

Methodological & Application

Synthesis Protocol for High-Purity Hexahydro-1-lauroyl-1H-azepine (Laurocapram)

Application Note & Protocol

Abstract

This document provides a detailed synthesis protocol for the preparation of high-purity Hexahydro-1-lauroyl-1H-azepine, also known as Laurocapram. Laurocapram is a well-established skin penetration enhancer used in topical and transdermal pharmaceutical formulations. The synthesis involves the N-acylation of ε-caprolactam with lauroyl chloride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods to achieve a product of high purity, suitable for research and development in drug delivery systems.

Introduction

This compound (Laurocapram) is a non-toxic and effective permeation enhancer that facilitates the absorption of a wide range of active pharmaceutical ingredients (APIs) through the skin. Its mechanism of action involves the disruption of the stratum corneum's lipid barrier, thereby increasing the bioavailability of topically administered drugs. The synthesis of high-purity Laurocapram is critical to ensure its safety and efficacy in pharmaceutical preparations. This protocol details a robust and reproducible method for its synthesis and purification.

Reaction Scheme

The synthesis proceeds via the N-acylation of ε-caprolactam with lauroyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| ε-Caprolactam | C₆H₁₁NO | 113.16 | ≥99% | Sigma-Aldrich |

| Lauroyl Chloride | C₁₂H₂₃ClO | 218.77 | ≥98% | Sigma-Aldrich |

| Triethylamine | (C₂H₅)₃N | 101.19 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Analytical balance

-

Flash chromatography system

-

GC-MS for purity analysis

-

FT-IR spectrometer

-

NMR spectrometer

Experimental Protocol

Synthesis of this compound

-

Reaction Setup:

-

Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add ε-caprolactam (11.32 g, 0.1 mol) and anhydrous dichloromethane (200 mL).

-

Stir the mixture until the ε-caprolactam is completely dissolved.

-

Add triethylamine (12.14 g, 16.7 mL, 0.12 mol) to the solution.

-

-

Addition of Lauroyl Chloride:

-

Dissolve lauroyl chloride (24.06 g, 0.11 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

-

Cool the reaction flask to 0 °C using an ice bath.

-

Add the lauroyl chloride solution dropwise to the stirred ε-caprolactam solution over a period of 1 hour. Maintain the temperature at 0 °C during the addition.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

-

Work-up:

-

Transfer the reaction mixture to a 1 L separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 100 mL)

-

Saturated sodium bicarbonate solution (2 x 100 mL)

-

Brine (1 x 100 mL)

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Application Notes and Protocols for Hexahydro-1-lauroyl-1H-azepine in Transdermal Drug Delivery Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Hexahydro-1-lauroyl-1H-azepine, commonly known as Laurocapram or Azone, as a penetration enhancer in transdermal drug delivery (TDD) research. The following sections detail its mechanism of action, formulation strategies, and standardized protocols for in vitro and in vivo studies.

Introduction to this compound (Laurocapram)

This compound is a well-established and potent chemical penetration enhancer used to increase the permeation of a wide range of active pharmaceutical ingredients (APIs) through the skin.[1][2][3] Its primary function is to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the passage of drug molecules into the deeper skin layers and systemic circulation.[4][5] Laurocapram is a colorless, odorless liquid with a melting point of -7°C and is compatible with most organic solvents like alcohol and propylene glycol.[5]

Mechanism of Action

Laurocapram enhances skin permeation primarily through a biophysical mechanism of action rather than a specific signaling pathway. Its lipophilic dodecyl group inserts into the intercellular lipid bilayer of the stratum corneum, disrupting the highly ordered lipid structure.[4] This disruption increases the fluidity of the lipid chains and creates more permeable regions, or "holes," within the stratum corneum, allowing drug molecules to pass through more easily.[6]

Quantitative Data on Permeation Enhancement

The effectiveness of Laurocapram as a penetration enhancer has been demonstrated for a variety of drugs. The following table summarizes quantitative data from several studies.

| Drug | Laurocapram Concentration (%) | Vehicle | Skin Model | Enhancement Ratio (Flux) | Reference |

| Hydrocortisone | Not specified | Not specified | Hairless Mouse Skin | More effective than laurocapram or oleic acid in the first 3 hours | [1] |

| Ibuprofen | 3 | Cream | Not specified | Significant increase in penetration rate | [7] |

| Manidipine | Not specified | Cream | Not specified | Promoted transdermal absorption | [7] |

| 6-Gingerol | 4 | Gel Patch | Not specified | Highest transdermal penetration rate compared to other enhancers | [7] |

| Fritillary Glycoside A | 1 | Plaster | Not specified | 4.5 to 4.9 times that of the control | [7] |

| Fluoropyrimidine | 1.8 | Not specified | Not specified | 80-fold increase in penetration | [7] |

| Sodium Lauryl Sulfate | Not specified | Not specified | Human Skin | Enhanced penetration after pre-exposure | [4] |

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for evaluating the effect of this compound on the transdermal permeation of a drug using Franz diffusion cells.

Materials and Equipment:

-

Franz diffusion cells

-

Receptor solution (e.g., phosphate-buffered saline, PBS)[10]

-

Formulation of the test drug with and without Laurocapram

-

Magnetic stirrer

-

Water bath or heating block to maintain 32°C[10]

-

High-Performance Liquid Chromatography (HPLC) system for drug quantification[11][12]

-

Syringes and vials for sampling

Protocol Workflow:

Detailed Steps:

-

Skin Preparation:

-

Franz Diffusion Cell Setup:

-

Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor chamber.[10]

-

Fill the receptor chamber with a suitable receptor solution (e.g., PBS at pH 7.4), ensuring no air bubbles are trapped beneath the skin.[10]

-

Place a small magnetic stir bar in the receptor chamber.

-

-

Equilibration:

-

Place the assembled Franz cells in a water bath or on a heating block set to maintain the skin surface temperature at 32°C.[10]

-

Allow the system to equilibrate for at least 30 minutes.

-

-

Formulation Application:

-

Sampling:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor solution through the sampling port.

-

Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area of the skin over time.

-

Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

-

Calculate the enhancement ratio (ER) by dividing the flux of the drug with Laurocapram by the flux of the drug without the enhancer.

-

In Vivo Transdermal Drug Delivery Study

This protocol outlines a general procedure for assessing the in vivo performance of a transdermal formulation containing this compound in an animal model.

Materials and Equipment:

-

Test formulation with and without Laurocapram

-

Clippers for hair removal (if necessary)

-

Blood collection supplies (e.g., syringes, tubes)

-

Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Protocol Workflow:

Detailed Steps:

-

Animal Preparation:

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

Approximately 24 hours before the study, carefully shave the dorsal region of the animals to expose a clear area of skin for formulation application.

-

-

Formulation Application:

-

Divide the animals into a control group (receiving the formulation without Laurocapram) and a test group (receiving the formulation with Laurocapram).

-

Apply a precise dose of the respective formulation to the designated skin area.

-

-

Blood Sampling:

-

At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) after formulation application, collect blood samples. The sampling route will depend on the animal model and institutional guidelines.

-

-

Plasma Preparation:

-

Process the collected blood samples by centrifugation to separate the plasma.

-

-

Sample Analysis:

-

Analyze the plasma samples to determine the drug concentration using a validated and sensitive bioanalytical method, such as LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma drug concentration versus time profiles for both groups.

-

Calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the curve (AUC).

-

Compare the pharmacokinetic profiles of the control and test groups to evaluate the in vivo enhancement effect of Laurocapram.

-

Conclusion

This compound is a valuable tool in the development of transdermal drug delivery systems. By understanding its mechanism of action and employing standardized in vitro and in vivo protocols, researchers can effectively evaluate its potential to enhance the delivery of a wide range of therapeutic agents through the skin. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. Mechanism of skin penetration-enhancing effect by laurocapram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 3. medium.com [medium.com]

- 4. Effect of topical laurocapram (Azone) on the in vitro percutaneous permeation of sodium lauryl sulfate using human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Transdermal Permeation of Drugs in Various Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. alterlab.co.id [alterlab.co.id]

- 11. Enhanced Drug Skin Permeation by Azone-Mimicking Ionic Liquids: Effects of Fatty Acids Forming Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jddtonline.info [jddtonline.info]

- 13. A Novel Murine Model for the In Vivo Study of Transdermal Drug Penetration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Enhancing Hydrocortisone Penetration with Hexahydro-1-lauroyl-1H-azepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1-lauroyl-1H-azepine, a derivative of the well-known penetration enhancer Laurocapram (Azone®), has demonstrated significant potential in enhancing the dermal and transdermal delivery of therapeutic agents, including corticosteroids like hydrocortisone.[1][2] Its mechanism of action is primarily attributed to its ability to reversibly disrupt the highly organized lipid structure of the stratum corneum, thereby reducing the skin's barrier function and facilitating drug permeation.[3][4][5] These application notes provide a summary of the mechanism, quantitative data on its enhancing effects, and detailed protocols for in vitro evaluation.

Mechanism of Action

This compound enhances the penetration of hydrocortisone primarily by interacting with the intercellular lipids of the stratum corneum. The proposed mechanism involves:

-

Lipid Fluidization: The lipophilic dodecyl group of the molecule inserts into the lipid bilayers, increasing the fluidity and mobility of the lipid chains.[4]

-

Disruption of Lipid Packing: This insertion disrupts the tight, ordered packing of the lipids, creating more permeable pathways for drug molecules to traverse.[4][6]

-

Increased Partitioning: It may also increase the partitioning of the drug from the vehicle into the stratum corneum.

This disruption of the stratum corneum barrier is a key factor in increasing the bioavailability of topically applied hydrocortisone.[7]

Quantitative Data Summary

The following table summarizes the enhancement effect of this compound and its analog, Azone®, on hydrocortisone penetration from various in vitro studies. The Enhancement Ratio (ER) is the factor by which the penetration is increased compared to a control formulation without the enhancer.

| Enhancer | Drug | Skin Model | Vehicle | Enhancement Ratio (Permeability Coefficient) | Reference |

| Azone® | Hydrocortisone | Hairless Mouse Skin | Propylene Glycol | 18.0 | [8] |

| Azone® | Hydrocortisone | Hairless Rat Skin | Propylene Glycol | 13.1 | [8] |

| Azone® | Hydrocortisone | Human Cadaver Skin | Propylene Glycol | 5.5 | [8] |

| Hexamethylenelauramide | Hydrocortisone | Hairless Mouse Skin | Not Specified | More effective than Laurocapram in the first 3 hours | [1] |

| Derivatives of 3-(2-oxo-1-pyrrolidine)hexahydro-1H-azepine-2-one | Hydrocortisone | Hairless Mouse Skin | Not Specified | Up to 40.5-fold increase over control | [9][10] |

Experimental Protocols

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol describes a standard method for evaluating the effect of this compound on the in vitro percutaneous absorption of hydrocortisone.

1. Materials and Reagents:

-

This compound

-

Hydrocortisone

-

Propylene Glycol (or other suitable vehicle)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Full-thickness skin from a suitable model (e.g., hairless mouse, pig, or human cadaver)

-

Franz diffusion cells

-

HPLC system for analysis

2. Skin Membrane Preparation:

-

Excise full-thickness skin from the dorsal or abdominal region of the animal model.

-

Carefully remove any subcutaneous fat and connective tissue.

-

Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

-

Store the prepared skin at -20°C until use.

-

Prior to the experiment, thaw the skin and allow it to equilibrate in PBS.

3. Franz Diffusion Cell Setup:

-

Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

-

Fill the receptor chamber with a known volume of PBS, ensuring no air bubbles are trapped beneath the skin. The receptor fluid should be continuously stirred.

-

Maintain the temperature of the receptor fluid at 32 ± 1°C to simulate physiological skin temperature.

-

Allow the system to equilibrate for at least 30 minutes.

4. Formulation Preparation:

-

Prepare the control formulation by dissolving hydrocortisone in the chosen vehicle (e.g., propylene glycol) to a known concentration.

-

Prepare the test formulation by dissolving both hydrocortisone and this compound in the vehicle at the desired concentrations. A common concentration for the enhancer is 0.5-5% w/v.

5. Permeation Experiment:

-

Apply a finite dose (e.g., 5-10 mg/cm²) of the control or test formulation evenly onto the surface of the skin in the donor compartment.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis.

-

Immediately after each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

6. Sample Analysis:

-

Analyze the concentration of hydrocortisone in the collected samples using a validated HPLC method.

7. Data Analysis:

-

Calculate the cumulative amount of hydrocortisone permeated per unit area of skin (μg/cm²) at each time point.

-

Plot the cumulative amount permeated versus time.

-

Determine the steady-state flux (Jss) from the linear portion of the plot.

-

Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

-

Calculate the Enhancement Ratio (ER) as the ratio of the flux or permeability coefficient of the test formulation to that of the control formulation.

Conclusion

This compound is a potent penetration enhancer for hydrocortisone. The provided protocols and data serve as a valuable resource for researchers and formulation scientists working on the development of more effective topical and transdermal drug delivery systems. Further optimization of the formulation, including the concentration of the enhancer and the composition of the vehicle, can lead to significant improvements in the therapeutic efficacy of hydrocortisone.

References

- 1. Dermal penetration enhancement profile of hexamethylenelauramide and its homologues: in vitro versus in vivo behavior of enhancers in the penetration of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Percutaneous and systemic disposition of hexamethylene lauramide and its penetration enhancement effect on hydrocortisone in a rat sandwich skin-flap model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of skin penetration-enhancing effect by laurocapram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Laurocapram Skin Penetration Enhancer [laurocapram-azone.com]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. Evaluation of derivatives of 3-(2-oxo-1-pyrrolidine)hexahydro-1H-azepine-2-one as dermal penetration enhancers: side chain length variation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Formulating Topical Creams with Hexahydro-1-lauroyl-1H-azepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1-lauroyl-1H-azepine, commonly known as Laurocapram or Azone, is a well-established and potent penetration enhancer used in topical and transdermal drug formulations.[1][2] Its primary function is to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the percutaneous absorption of a wide range of active pharmaceutical ingredients (APIs). These application notes provide detailed methodologies for the formulation of topical creams containing Laurocapram, as well as protocols for the evaluation of their stability and in vitro skin permeation.

Laurocapram is a colorless, transparent, and viscous liquid that is soluble in various organic solvents but insoluble in water.[3] It is effective for both hydrophilic and lipophilic drugs and is often used in combination with other excipients, such as propylene glycol, to achieve synergistic enhancement effects.[1][3][4]

Mechanism of Action: Disruption of Stratum Corneum Lipids

Laurocapram enhances skin permeation primarily through a biophysical mechanism of action on the lipids of the stratum corneum. It does not typically interact with specific signaling pathways but rather fluidizes the intercellular lipid matrix. The proposed mechanisms include:

-

Insertion into the Lipid Bilayer: The dodecyl group of the Laurocapram molecule inserts itself into the intercellular lipid bilayer of the stratum corneum.[1]

-

Disruption of Lipid Packing: This insertion disrupts the highly ordered packing of the lipid lamellae, increasing the fluidity and motion of the lipid alkyl chains.[1][5][6]

-

Selective Interaction with Lipid Components: Studies suggest that Laurocapram may selectively interact with key lipid components of the stratum corneum. Isothermal titration calorimetry has indicated that two Laurocapram molecules can bind to one ceramide-3 molecule, and there is a one-to-one binding ratio with cholesterol.[7] This interaction with cholesterol is an entropy-driven process, suggesting a disordering of the cholesterol molecules within the lipid lamellae.[7] In vitro treatment of skin with Laurocapram has been shown to decrease the amounts of cholesterol, phospholipids, and ceramides.[6]

This disruption of the stratum corneum's barrier function creates pathways for drug molecules to more easily permeate the skin.

References

- 1. researchgate.net [researchgate.net]

- 2. Laurocapram | C18H35NO | CID 42981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enhanced Drug Skin Permeation by Azone-Mimicking Ionic Liquids: Effects of Fatty Acids Forming Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of skin penetration-enhancing effect by laurocapram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of percutaneous absorption by laurocapram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kanglab.net [kanglab.net]

Application Note and Protocol for In Vitro Skin Permeation Testing Using Franz Diffusion Cells with Hexahydro-1-lauroyl-1H-azepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro skin permeation testing is a critical tool in the development of topical and transdermal drug delivery systems. The Franz diffusion cell is a widely accepted and utilized apparatus for these studies, providing a reliable method to assess the passage of active pharmaceutical ingredients (APIs) through the skin. The major barrier to percutaneous absorption is the stratum corneum, the outermost layer of the epidermis. To overcome this barrier and enhance drug delivery, penetration enhancers are often incorporated into topical formulations.

This document provides a detailed protocol for conducting in vitro skin permeation studies using vertical Franz diffusion cells with a focus on the application of Hexahydro-1-lauroyl-1H-azepine as a penetration enhancer. This compound, also known as Hexamethylenelauramide, has been identified as a broad-spectrum penetration enhancer.[1] This protocol outlines the necessary materials, experimental setup, and procedures to obtain accurate and reproducible data for the evaluation of topical formulations.

Quantitative Data on Permeation Enhancement

The effectiveness of a penetration enhancer is quantified by its ability to increase the flux of a drug across the skin. This is often expressed as an enhancement ratio (ER), which is the ratio of the permeability coefficient of the drug with the enhancer to that without the enhancer.

While specific quantitative data for this compound with various drugs is dispersed in the literature, a study on its derivatives provides insight into the potential magnitude of enhancement for a model drug, hydrocortisone. The following table summarizes the in vitro permeation data for hydrocortisone in the presence of different alkyl side-chain derivatives of 3-(2-oxo-1-pyrrolidine)hexahydro-1H-azepine-2-one across hairless mouse skin. It is important to note that these are related compounds and the enhancement will vary depending on the specific drug and formulation.

| Enhancer (Alkyl Side Chain Length) | Permeability Coefficient (P) x 10⁻³ cm/h | Enhancement Ratio (ER) of P | 24h Receptor Concentration (Q₂₄) (µg/mL) | Enhancement Ratio (ER) of Q₂₄ |

| Control (without enhancer) | 0.1 | 1.0 | 0.2 | 1.0 |

| C4 | 1.2 | 12.0 | 1.5 | 7.5 |

| C6 | 2.5 | 25.0 | 2.8 | 14.0 |

| C8 | 3.8 | 38.0 | 3.5 | 17.5 |

| C10 | 4.1 | 41.0 | 3.7 | 18.5 |

| C12 | 3.2 | 32.0 | 3.1 | 15.5 |

| C14 | 4.05 | 40.5 | 3.72 | 18.6 |

Data adapted from a study on derivatives of 3-(2-oxo-1-pyrrolidine)hexahydro-1H-azepine-2-one. The study noted a parabolic relationship between the enhancement ratio of the permeability coefficient and the alkyl side chain length of these enhancers.[2]

A separate study qualitatively showed that more hydrocortisone penetrated through the stratum corneum in the first 3 hours when in the presence of hexamethylenelauramide (this compound) as compared to other enhancers like laurocapram or oleic acid.[1]

Experimental Protocol

This protocol details the steps for an in vitro skin permeation study using Franz diffusion cells.

Materials and Reagents

-

Vertical Franz diffusion cells (with appropriate orifice diameter and receptor volume)

-

Excised human or animal (e.g., porcine ear) skin

-

This compound

-

Test drug/formulation

-

Receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a solubility enhancer like non-ionic surfactants if the drug is poorly water-soluble)

-

Analytical grade solvents for drug extraction and analysis (e.g., acetonitrile, methanol)

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

-

Water bath with circulating system

-

Magnetic stirrers and stir bars

-

Micro-syringes for sampling

-

Standard laboratory glassware and equipment

Experimental Workflow Diagram

References

- 1. Dermal penetration enhancement profile of hexamethylenelauramide and its homologues: in vitro versus in vivo behavior of enhancers in the penetration of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of derivatives of 3-(2-oxo-1-pyrrolidine)hexahydro-1H-azepine-2-one as dermal penetration enhancers: side chain length variation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Transdermal Delivery of Large Molecule Drugs Using Hexahydro-1-lauroyl-1H-azepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transdermal delivery of large molecule drugs, such as peptides, proteins, and antibodies, presents a significant challenge due to the formidable barrier properties of the stratum corneum, the outermost layer of the skin. Hexahydro-1-lauroyl-1H-azepine, commonly known as Azone, is a potent and widely studied chemical penetration enhancer that has demonstrated considerable efficacy in overcoming this barrier. These application notes provide a comprehensive overview, experimental protocols, and quantitative data for researchers investigating the use of Azone to facilitate the non-invasive delivery of therapeutic macromolecules.

Azone is a lipophilic molecule that, when incorporated into topical formulations, can significantly increase the permeability of the skin to a wide range of therapeutic agents. Its mechanism of action primarily involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby creating pathways for the diffusion of drug molecules.

Mechanism of Action of this compound (Azone)

Azone enhances skin penetration through a multi-faceted mechanism that primarily targets the lipid matrix of the stratum corneum. The key steps are:

-

Partitioning into the Stratum Corneum: Due to its lipophilic nature, Azone readily partitions from the formulation into the lipid-rich intercellular spaces of the stratum corneum.

-

Disruption of Lipid Bilayer: Once within the stratum corneum, Azone molecules insert themselves into the lipid bilayers. This insertion disrupts the highly ordered, crystalline structure of the lipids, leading to an increase in their fluidity.

-

Creation of Permeation Pathways: The fluidization of the lipid matrix creates less tortuous and more permeable pathways for drug molecules to diffuse through the stratum corneum.

-

Interaction with Keratin (Secondary Mechanism): Some evidence suggests that Azone may also interact with intracellular keratin, causing a conformational change that could further contribute to increased skin permeability.

The overall effect is a temporary and reversible reduction in the barrier function of the stratum corneum, allowing for the enhanced transdermal flux of co-administered drugs, including large molecules.

Data Presentation: Efficacy of Azone in Enhancing Insulin Transdermal Absorption

The following table summarizes quantitative data from an in vitro study on the effect of this compound (Azone) in combination with propylene glycol (PG) on the transdermal absorption of insulin.

| Formulation Components | Optimal Concentration | Key Findings |

| This compound (Azone) | 0.1% | Showed maximum efficacy at this concentration in combination with 40% PG. |

| Propylene Glycol (PG) | 40.0% | The optimal concentration for enhancing the efficacy of Azone. |

| N-methyl-2-pyrrolidone (NMP) | 12.0% | For comparison, NMP showed maximum efficacy at this concentration with 40% PG. |

| Dimethyl sulfoxide (DMSO) | Not specified | Showed much lower enhancing ability compared to Azone and NMP. |

Data summarized from Příborský et al., Drug Des Deliv, 1987.[1]

Experimental Protocols

This section provides a detailed protocol for an in vitro skin permeation study to evaluate the effect of this compound on the transdermal delivery of a large molecule drug.

Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells

1. Materials and Reagents

-

Skin Membrane: Excised human or animal (e.g., porcine or rat) skin. The skin should be dermatomed to a thickness of approximately 500 µm.

-

Large Molecule Drug: e.g., Insulin, therapeutic peptide, or monoclonal antibody.

-

This compound (Azone): High purity grade.

-

Vehicle/Solvent: Propylene glycol (PG), ethanol, or other suitable solvents.

-

Receptor Solution: Phosphate-buffered saline (PBS) pH 7.4, or another physiologically relevant buffer. For poorly soluble drugs, a solubilizing agent may be added, ensuring it does not affect skin integrity.

-

Franz Diffusion Cells: Appropriate size and volume for the skin membrane.

-

Water Bath/Circulator: To maintain the temperature of the Franz cells at 32 ± 1 °C.

-

Magnetic Stirrer and Stir Bars.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry) for quantifying the large molecule drug.

-

Syringes, Vials, and other standard laboratory equipment.

2. Experimental Workflow

3. Detailed Methodology

3.1. Skin Preparation

-

Thaw frozen skin at room temperature.

-

Remove subcutaneous fat and connective tissue using a scalpel.

-

Cut the skin into sections large enough to fit the Franz diffusion cells.

-

Use a dermatome to slice the skin to a uniform thickness (e.g., 500 µm).

-

Visually inspect the skin sections for any defects (e.g., holes, scratches) and discard any damaged pieces.

-

Store the prepared skin sections in PBS at 4 °C until use.

3.2. Franz Diffusion Cell Setup

-

Set the water bath circulator to maintain a temperature of 32 ± 1 °C to ensure the skin surface temperature is at physiological levels.

-

Place a small magnetic stir bar in the receptor chamber of each Franz cell.

-

Mount the prepared skin section between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

-

Clamp the chambers together securely to prevent leakage.

-

Fill the receptor chamber with pre-warmed, degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

-

Allow the system to equilibrate for at least 30 minutes.

3.3. Formulation Preparation and Dosing

-

Prepare the test formulations by dissolving the large molecule drug and this compound in the chosen vehicle at the desired concentrations. A control formulation without Azone should also be prepared.

-

At the start of the experiment (t=0), apply a precise volume of the formulation to the surface of the skin in the donor chamber.

3.4. Sampling Procedure

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling arm.

-

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

-

Store the collected samples at an appropriate temperature (e.g., -20 °C) until analysis.

3.5. Quantitative Analysis

-

Analyze the concentration of the large molecule drug in the collected samples using a validated HPLC method.

-

The HPLC method should be specific for the large molecule and sensitive enough to detect the low concentrations expected in the receptor fluid.

4. Data Analysis

-

Cumulative Amount Permeated: Calculate the cumulative amount of drug permeated per unit area of skin (µg/cm²) at each time point, correcting for sample replacement.

-

Steady-State Flux (Jss): Determine the steady-state flux by calculating the slope of the linear portion of the cumulative amount permeated versus time plot.

-

Enhancement Ratio (ER): Calculate the enhancement ratio by dividing the steady-state flux of the drug from the formulation containing Azone by the steady-state flux from the control formulation (without Azone).

ER = Jss (with Azone) / Jss (without Azone)

Conclusion

This compound is a valuable tool for researchers aiming to deliver large molecule drugs transdermally. By disrupting the lipid barrier of the stratum corneum, Azone can significantly enhance the permeation of these otherwise impermeable molecules. The provided protocols and data offer a framework for the systematic evaluation of Azone in specific drug formulations. Careful optimization of the formulation, including the concentration of Azone and co-solvents like propylene glycol, is crucial for maximizing the enhancement effect while ensuring the safety and stability of the drug product. Further in vivo studies are necessary to validate the in vitro findings and to assess the clinical potential of Azone-enhanced transdermal delivery systems for large molecule therapeutics.

References

Application Notes and Protocols for Hexahydro-1-lauroyl-1H-azepine in a Laboratory Setting

Disclaimer: No specific Safety Data Sheet (SDS) for Hexahydro-1-lauroyl-1H-azepine (CAS No. 18494-60-5) was identified. The following safety and handling procedures are based on data for structurally related compounds, including 1-Acetylhexahydro-1H-azepine. These guidelines should be used with caution, and a comprehensive risk assessment should be performed by qualified personnel before handling this chemical.

General Information

This compound is a chemical compound with the molecular formula C18H35NO[1][2][3]. It is intended for industrial and scientific research uses[4]. Due to the lack of specific toxicity and hazard data, this compound should be handled with the utmost care, assuming it may be hazardous.

Hazard Identification and Safety Precautions

While specific hazards for this compound are not well-documented, related azepine compounds exhibit potential hazards such as acute toxicity if swallowed, in contact with skin, or inhaled. They can also cause skin and eye irritation[5][6]. Therefore, it is prudent to assume this compound may have similar properties.

General Precautions:

-

Avoid contact with eyes, skin, and clothing.

-

Avoid inhalation of dust, fumes, gas, mist, or vapors[4][6].

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling[6].

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following are general recommendations based on related compounds:

| PPE Type | Specification | Purpose |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards)[4]. | To protect against splashes and airborne particles. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and impervious clothing[4][7]. | To prevent skin contact. Gloves should be inspected before use[4]. |

| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced[4]. | To prevent inhalation of airborne contaminants. |

| Footwear | Closed-toe shoes, with safety boots recommended for handling large quantities or in case of spills. | To protect feet from spills and falling objects. |

First Aid Measures

In the event of exposure, the following first aid measures are recommended based on protocols for similar chemicals:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4][6]. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician[4][6]. |

| Eye Contact | Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[4][6]. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[4][6]. |

Spill and Emergency Procedures

In case of a spill or accidental release:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[4].

-

Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill[4].

-

Cleanup:

-

For solid spills, carefully sweep or scoop up the material and place it in a suitable, closed container for disposal. Avoid generating dust[4].

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

-

Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Waste Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Experimental Protocols

The following is a hypothetical protocol for the preparation of a topical formulation using this compound as a penetration enhancer. This protocol should be adapted and validated for specific research needs.

Protocol: Preparation of a 1% this compound Topical Cream

Objective: To formulate a stable oil-in-water cream containing 1% this compound.

Materials:

-

This compound

-

Cetostearyl alcohol

-

White soft paraffin

-

Liquid paraffin

-

Emulsifying wax

-

Propylene glycol

-

Purified water

-

Preservative (e.g., methylparaben)

Equipment:

-

Analytical balance

-

Beakers

-

Water bath

-

Homogenizer/mixer

-

pH meter

-

Glass stirring rods

Procedure:

-

Preparation of the Oil Phase: a. In a clean, dry beaker, accurately weigh cetostearyl alcohol, white soft paraffin, liquid paraffin, and emulsifying wax. b. Heat the mixture in a water bath to 70-75°C until all components have melted and the mixture is uniform. c. In a separate small beaker, weigh the required amount of this compound and dissolve it in the heated oil phase. Mix until fully dissolved.

-

Preparation of the Aqueous Phase: a. In another beaker, weigh the purified water and propylene glycol. b. Add and dissolve the preservative in the aqueous phase. c. Heat the aqueous phase in a water bath to 70-75°C.

-

Emulsification: a. Slowly add the heated aqueous phase to the heated oil phase while continuously stirring with a homogenizer at a moderate speed. b. Continue homogenization for 10-15 minutes to ensure a uniform emulsion.

-

Cooling and Final Formulation: a. Remove the emulsion from the water bath and allow it to cool to room temperature with gentle, continuous stirring. b. As the cream cools and thickens, incorporate any heat-sensitive active ingredients (if applicable). c. Check the pH of the final formulation and adjust if necessary.

-

Packaging and Storage: a. Transfer the prepared cream into a suitable, well-closed container. b. Label the container with the formulation name, concentration, date of preparation, and batch number. c. Store in a cool, dry place, protected from light.

Visualizations

Caption: Workflow for the safe handling of chemicals in a lab setting.

References

- 1. This compound | C18H35NO | CID 96224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [drugfuture.com]

- 4. echemi.com [echemi.com]

- 5. Hexahydro-1H-azepine-1-carbaldehyde | C7H13NO | CID 91280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. hsa.ie [hsa.ie]

Troubleshooting & Optimization

Technical Support Center: Purity Analysis and Impurity Identification of Hexahydro-1-lauroyl-1H-azepine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexahydro-1-lauroyl-1H-azepine. The information is designed to address common issues encountered during purity analysis and impurity identification.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities can originate from the synthesis process or degradation. Common impurities may include:

-

Starting Materials: Unreacted hexamethyleneimine (hexahydro-1H-azepine) and lauroyl chloride or lauric acid.

-

By-products: Di-acylated species or products from side reactions of the starting materials.

-

Degradation Products: Hydrolysis of the amide bond can lead to the formation of hexamethyleneimine and lauric acid, especially in the presence of moisture and acid or base.

Q2: Which analytical techniques are most suitable for the purity analysis of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is ideal for quantifying the main component and detecting non-volatile impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities, including residual starting materials.[1][2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation and can be used to identify and quantify impurities without the need for reference standards in some cases.[4]

Q3: How can I confirm the identity of an unknown impurity?

A3: A systematic approach is required for impurity identification. This typically involves:

-

Isolation: If present in sufficient quantities, the impurity can be isolated using preparative HPLC or other chromatographic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass, which can be used to determine the elemental composition. Fragmentation patterns in MS/MS experiments offer structural clues.

-

NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments on the isolated impurity are crucial for unambiguous structure determination.[4]

Troubleshooting Guides

HPLC Analysis Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Presence of active sites on the silica backbone. | - Optimize mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration or injection volume.- Use a column with end-capping or a different stationary phase. |

| Ghost Peaks | - Contamination in the injection system or column.- Impurities in the mobile phase or sample solvent. | - Flush the injector and column with a strong solvent.- Use high-purity solvents and freshly prepared mobile phase.- Inject a blank (solvent) to confirm the source of the peak. |

| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation.- High flow rate. | - Optimize the organic-to-aqueous ratio in the mobile phase.- Replace the column with a new one of the same type.- Reduce the flow rate to increase separation efficiency. |

| Baseline Drift | - Column temperature fluctuations.- Mobile phase composition changing over time.- Contaminated detector flow cell. | - Use a column oven to maintain a constant temperature.- Ensure proper mixing and degassing of the mobile phase.- Flush the detector flow cell. |

GC-MS Analysis Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Peaks Detected | - No injection occurred.- Leak in the system.- Inappropriate temperature settings. | - Check the syringe and autosampler for proper operation.- Perform a leak check of the GC system.- Verify the temperatures of the inlet, transfer line, and oven program. |

| Broad Peaks | - Column contamination.- Slow injection speed.- Incompatible solvent. | - Bake out the column at a high temperature (within its limits).- Use a faster injection speed.- Ensure the sample is dissolved in a volatile and compatible solvent. |

| Poor Sensitivity | - Contamination of the ion source.- Low concentration of the analyte.- Inefficient ionization. | - Clean the ion source according to the manufacturer's instructions.- Concentrate the sample if possible.- Optimize the ionization mode (e.g., consider chemical ionization if electron ionization is not effective). |

| Mass Spectrum Mismatch with Library | - Co-elution of multiple components.- Background interference.- Incorrect library being used. | - Improve chromatographic separation to resolve co-eluting peaks.- Subtract the background spectrum from the analyte spectrum.- Ensure you are searching against an appropriate and comprehensive mass spectral library. |

Experimental Protocols

HPLC Method for Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both with 0.1% formic acid.

-

Start with 70% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm or Mass Spectrometry (ESI+)

-

Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

GC-MS Method for Impurity Identification

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Inlet Temperature: 280 °C

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 300 °C at 15 °C/min.

-

Hold at 300 °C for 10 minutes.

-

-

Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: 40-500 amu

-

Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.

NMR Spectroscopy for Structural Characterization

-

Solvent: Chloroform-d (CDCl₃)

-

Concentration: 5-10 mg of the sample in 0.6 mL of solvent.

-

Experiments:

-

¹H NMR for proton environment analysis.

-

¹³C NMR for carbon skeleton information.

-

2D NMR (COSY, HSQC, HMBC) for establishing connectivity and detailed structural elucidation.

-

Visualizations

Caption: Workflow for the Purity Analysis of this compound.

Caption: Logical workflow for the identification of an unknown impurity.

Caption: Potential degradation pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Hexahydro-1-lauroyl-1H-azepine (Laurocapram) Formulations

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexahydro-1-lauroyl-1H-azepine (commonly known as Laurocapram or Azone®) formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on mitigating skin irritation.

Troubleshooting Guides

Issue 1: Unexpectedly High Skin Irritation in Pre-clinical Models

Q: Our formulation containing Laurocapram is showing significant erythema and edema in our in vitro 3D skin model (and/or animal model), exceeding our expectations. What are the potential causes and how can we troubleshoot this?

A: High skin irritation is a known challenge with Laurocapram.[1] Several factors in your formulation and experimental design could be contributing to this. Here’s a systematic approach to troubleshooting:

-

Concentration of Laurocapram: Laurocapram's irritation potential is concentration-dependent. You may be using a concentration that is too high for your specific vehicle or API.

-

Recommendation: Perform a dose-response study to determine the optimal concentration that balances penetration enhancement with acceptable irritation levels. See Table 1 for representative data on concentration effects.

-

-

Vehicle Effects: The vehicle plays a crucial role in the overall irritation profile. Solvents like ethanol or propylene glycol can themselves be irritating and may act synergistically with Laurocapram to increase irritation.[2]

-

Recommendation: Evaluate alternative, less irritating vehicles. Consider formulating Laurocapram in an emollient-rich cream or lotion base to help mitigate its irritant effects. See the experimental workflow below for guidance on vehicle screening.

-

-

API-Excipient Interaction: Your Active Pharmaceutical Ingredient (API) could be interacting with Laurocapram to exacerbate irritation.

-

Recommendation: Test the irritation potential of your vehicle with and without the API, and the API in a vehicle without Laurocapram, to isolate the source of the irritation.

-

-

Occlusion: Applying the formulation under occlusion can significantly increase the penetration of all components, including Laurocapram, leading to greater irritation.

-

Recommendation: If your experimental protocol involves occlusion, consider reducing the application time or using a semi-occlusive dressing.

-

Logical Workflow for Troubleshooting High Irritation

Caption: Troubleshooting workflow for addressing high skin irritation in Laurocapram formulations.

Issue 2: Formulation Instability (Phase Separation, Crystallization, Viscosity Changes)

Q: Our Laurocapram-containing cream/gel is showing signs of instability (e.g., oil droplets separating, gritty texture, or a significant change in viscosity) over time. What could be the cause and how do we fix it?

A: Laurocapram is a lipophilic molecule that can be challenging to incorporate into stable formulations, particularly emulsions.[3] Instability can compromise both the efficacy and safety of your product.

-